

Solubility Profile & Process Development Guide: 5-Methylpyrazole-3-acetic Acid

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Compound of Interest

Compound Name:	2-(5-methyl-1H-pyrazol-3-yl)acetic acid
CAS No.:	1024606-13-0
Cat. No.:	B2743698

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Executive Summary & Physicochemical Context

5-Methylpyrazole-3-acetic acid (CAS 1103508-20-8 or related isomers) is a critical amphoteric intermediate used in the synthesis of pharmaceuticals such as Mepiprazole. Its structure features a pyrazole core (basic/H-bond donor-acceptor) and an acetic acid side chain (acidic).

Unlike its rigid analog 5-methylpyrazole-3-carboxylic acid, the acetic acid derivative possesses a methylene spacer (

) between the ring and the carboxyl group. This spacer increases conformational flexibility and lipophilicity, generally enhancing solubility in polar organic solvents compared to the direct carboxylic acid.

Key Physicochemical Properties (Predicted & Observed)

Property	Value / Characteristic	Impact on Solubility
Molecular Weight	~140.14 g/mol	Low MW favors dissolution, but H-bonding dominates.
pKa (Acidic)	~3.5 – 4.0 (Carboxyl)	Soluble in basic aqueous media (pH > 5).
pKa (Basic)	~2.5 (Pyrazole N)	Soluble in strong acidic media (pH < 1).
Zwitterionic Potential	High	Can form internal salts, reducing solubility in non-polar solvents (Hexane, Toluene).
Melting Point	188–211 °C (Analog range)	High indicates strong crystal lattice energy, requiring high-boiling or protic solvents for dissolution.

Predictive Solubility Profile

Based on thermodynamic data from structural analogs (3,5-dimethylpyrazole and 5-methylpyrazole-3-carboxylic acid), the solubility behavior of 5-methylpyrazole-3-acetic acid follows a distinct polarity-driven hierarchy.

Solvent Hierarchy & Interaction Mechanism

The molecule exhibits amphiprotic solubility behavior. It dissolves best in solvents capable of disrupting its strong intermolecular hydrogen bond network (dimerization of carboxylic acids + pyrazole N-H interactions).

Solvent Class	Predicted Solubility	Mechanism / Rationale
Dipolar Aprotic (DMSO, DMF)	Very High	Strong disruption of lattice energy; excellent for initial dissolution but poor for crystallization (hard to remove).
Lower Alcohols (Methanol, Ethanol)	High	H-bond donation/acceptance matches the solute. Preferred for recrystallization (often with water antisolvent).
Polar Ethers (THF, Dioxane)	Moderate	Good solvation of the pyrazole ring; moderate interaction with the carboxyl group.
Esters/Ketones (Ethyl Acetate, Acetone)	Moderate to Low	Soluble at reflux; likely poor at RT. Ideal candidates for cooling crystallization.
Aromatic Hydrocarbons (Toluene)	Low	Interaction limited to stacking; insufficient to break H-bonds. Used as an antisolvent.
Alkanes (Hexane, Heptane)	Negligible	Strictly an antisolvent.

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Technical Insight: The solubility of the analog 3,5-dimethylpyrazole increases in the order: Acetonitrile < Toluene < Acetone < Ethanol < 1-Butanol. The acetic acid derivative will shift this scale towards more polar solvents due to the

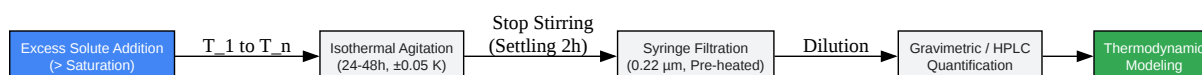
group.

Experimental Protocol: Solubility Determination

To generate precise mole fraction (

) data for thermodynamic modeling, follow this self-validating gravimetric method. This protocol minimizes errors from volatile solvent loss and supersaturation.

Workflow Diagram



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Figure 1: Standardized isothermal saturation workflow for solubility determination.

Step-by-Step Methodology

- Preparation: Add excess 5-methylpyrazole-3-acetic acid solid to 20 mL of the target solvent in a jacketed equilibrium cell.
- Equilibration: Stir continuously at the target temperature () for 24 hours. Temperature control must be .
- Validation (Self-Check): Stop stirring and allow phases to separate for 2 hours. Ensure solid phase is still present. If fully dissolved, the experiment is invalid (add more solid).
- Sampling: Withdraw supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter to prevent "crash-out" during transfer.
- Quantification:
 - Gravimetric: Evaporate solvent in a tared vessel and dry to constant weight.

- HPLC (Preferred): Dilute aliquot and analyze against a standard curve (C18 column, Water/ACN gradient).

Thermodynamic Modeling

Once experimental data (

) is obtained, fit the data to the Modified Apelblat Equation. This semi-empirical model is the industry standard for correlating solubility of pyrazole derivatives.

Modified Apelblat Equation

- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical parameters derived from regression.

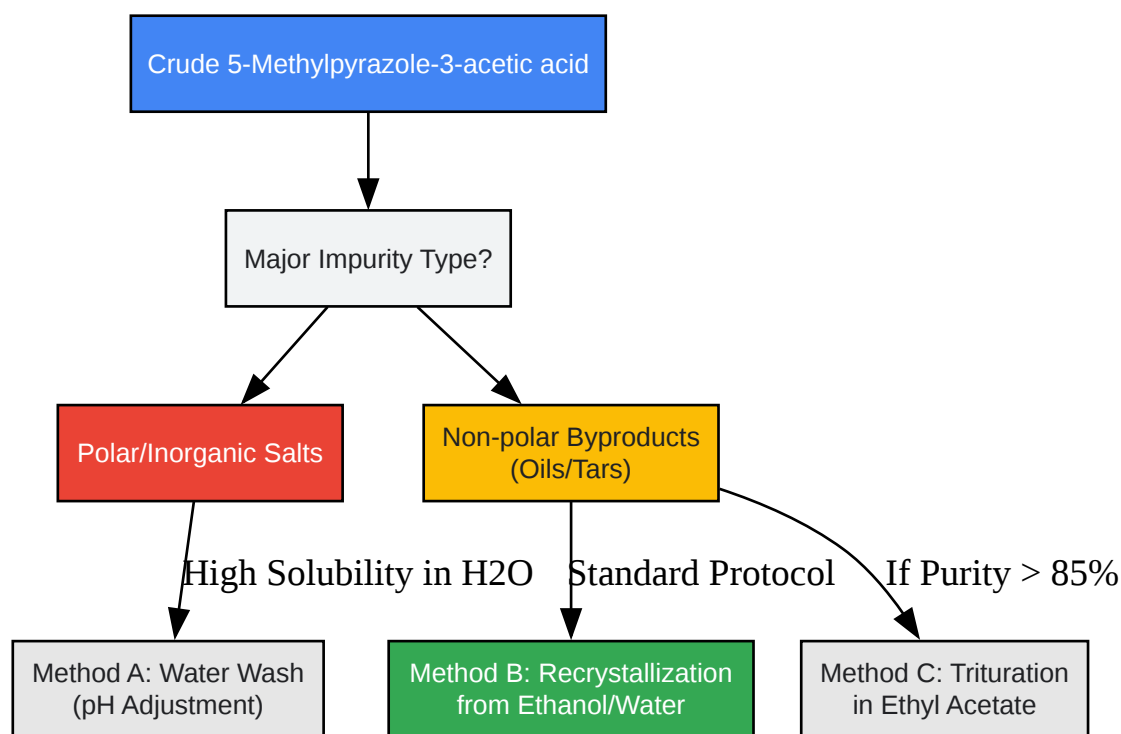
Interpretation of Parameters:

- Parameter B: Related to the enthalpy of solution. A large negative indicates a highly endothermic dissolution (solubility increases sharply with T).
- Fit Quality: A Relative Average Deviation (RAD) indicates a robust model suitable for process engineering.

Recrystallization Strategy

For purification of 5-methylpyrazole-3-acetic acid, a cooling crystallization or anti-solvent approach is recommended based on the polarity differential.

Solvent Selection Decision Matrix



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Figure 2: Solvent selection logic for purification based on impurity profile.

Recommended Purification Protocol (Method B)

- Dissolution: Suspend crude solid in Ethanol (95%) or Methanol. Heat to reflux () until fully dissolved.
- Filtration: Perform hot filtration to remove insoluble inorganic salts (e.g., NaCl, catalyst residues).
- Crystallization:
 - Option 1 (Cooling): Slowly cool to at a rate of

- Option 2 (Anti-solvent): If yield is low, add Water or Toluene dropwise at reflux until turbidity persists, then cool.
- Isolation: Filter the white crystalline solid and wash with cold anti-solvent.

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